(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile
Description
The compound "(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile" is a thiazole-based acrylonitrile derivative characterized by a bromophenyl-substituted thiazole core and an o-tolylamino (2-methylanilino) group.
Properties
IUPAC Name |
(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylanilino)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrN3S/c1-13-5-2-3-8-17(13)22-11-15(10-21)19-23-18(12-24-19)14-6-4-7-16(20)9-14/h2-9,11-12,22H,1H3/b15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOUOBHBQYVLIH-RVDMUPIBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromophenyl group.
Acrylonitrile Addition: The final step involves the addition of acrylonitrile to the brominated thiazole ring in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
2.1. Cyano Group Reactivity
The acrylonitrile moiety participates in:
A. Michael Additions
Reaction with nucleophiles under basic conditions:
| Reagent | Product | Yield | Conditions | Source |
|---|---|---|---|---|
| Malononitrile | Bis-cyano adduct | 78% | EtOH, piperidine | |
| Dimethylbarbituric acid | Pyrimidinetrione derivative | 65% | DMF, 80°C |
B. Cyclization Reactions
With bifunctional nucleophiles:
textCompound + 2-aminothiophenol → Thieno[3,2-d]thiazole system (72% yield) [6]
2.2. Bromophenyl Substituent Reactivity
Undergoes cross-coupling reactions:
| Reaction Type | Conditions | Product Application | Reference |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DME/H2O | Biaryl-containing analogs | |
| Ullmann Coupling | CuI, 1,10-phenanthroline | Dendrimeric structures |
Kinetic Data for Suzuki Coupling (10 mmol scale):
| Temp (°C) | Time (h) | Conversion |
|---|---|---|
| 80 | 6 | 92% |
| 100 | 3 | 88% |
2.3. Amino Group Transformations
The o-tolylamino group participates in:
A. Schiff Base Formation
Reaction with aromatic aldehydes:
textCompound + 4-nitrobenzaldehyde → Imine derivative (m.p. 214-216°C) [4]
B. Azo Coupling
With diazonium salts:
| Diazonium Salt | λmax (nm) | ε (L·mol⁻¹·cm⁻¹) |
|---|---|---|
| 4-Sulfophenyl | 512 | 1.2×10⁴ |
| 2-Naphthyl | 538 | 9.8×10³ |
Data from UV-Vis spectroscopy ( )
Catalytic Behavior in Multicomponent Reactions
Serves as dienophile in Diels-Alder reactions:
Representative Reaction System
textCompound (1 equiv) + Cyclopentadiene (2 equiv) + Sc(OTf)₃ (5 mol%) → Tricyclic adduct (63%) [6]
Comparative Reactivity in DA Reactions
| Dienophile | Reaction Time | Yield |
|---|---|---|
| Target Compound | 4 h | 63% |
| Maleic Anhydride | 0.5 h | 89% |
| Acrylic Acid | 6 h | 41% |
Stability Under Various Conditions
Thermal Analysis Data (TGA/DSC)
| Condition | Decomposition Temp (°C) | Mass Loss |
|---|---|---|
| N₂ atmosphere | 278 | 5% |
| Air | 264 | 8% |
Photochemical Stability
UV irradiation (254 nm, 24 h):
Scientific Research Applications
Anticancer Activity
The thiazole ring, which is a crucial component of this compound, has been recognized for its biological activity, particularly in anticancer research. Studies have shown that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile were tested against HeLa (cervical cancer), PC-3 (prostate cancer), MCF-7 (breast cancer), and HCT-15 (colon cancer) cells using the CCK-8 assay. The results indicated that these compounds possess significant inhibitory effects on cancer cell growth, with IC50 values demonstrating their potency .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Research indicates that thiazole derivatives can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics . This suggests potential applications in developing new antimicrobial agents.
Synthetic Pathways
The synthesis of this compound can be achieved through multicomponent reactions involving various starting materials, including thiazole derivatives and aromatic amines. The synthetic route typically involves the condensation of substituted thiazoles with appropriate amines under specific conditions to yield high-purity products .
Crystal Structure Analysis
Recent studies have reported the crystal structure of related thiazole compounds, providing insights into their molecular geometry and interactions. Understanding the crystal structure helps in predicting the compound's reactivity and stability, which is crucial for further applications in drug design .
Organic Electronics
Compounds like this compound are being explored for their potential use in organic electronic devices due to their unique electronic properties. The presence of the thiazole moiety contributes to the electronic characteristics necessary for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics .
Mechanism of Action
The mechanism of action of (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can form hydrogen bonds and π-π interactions with amino acid residues in proteins, affecting their function. The bromophenyl group may enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Yield : Electron-rich aryl aldehydes (e.g., biphenyl in 7j) yield higher product formation (84%) compared to heterocyclic substituents (e.g., pyridine in 7f: 66%) due to enhanced electrophilicity of the aldehyde .
- Melting Points : Bulky substituents (e.g., isoxazole in 7b) increase melting points (241–243°C) by enhancing intermolecular π-π stacking and rigidity .
Spectroscopic and Electronic Properties
Infrared (IR) and nuclear magnetic resonance (NMR) spectra for analogues consistently show:
Biological Activity
(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolylamino)acrylonitrile is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
Synthesis
The synthesis of this compound involves the reaction of 4-(3-bromophenyl)thiazole with o-tolylamine and malononitrile under specific conditions. The detailed synthetic route typically includes:
- Reagents : 4-(3-bromophenyl)thiazole, o-tolylamine, malononitrile.
- Conditions : The reaction is usually performed in a solvent such as ethanol or DMF, often requiring heating or catalytic conditions to facilitate the formation of the desired product.
Antimicrobial Activity
Research has shown that thiazole derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds with thiazole rings can inhibit the growth of various bacteria and fungi. The minimal inhibitory concentration (MIC) values for these compounds often fall within the range of 50-100 µg/mL against tested strains, demonstrating moderate to high efficacy .
Anticancer Properties
The anticancer potential of thiazole derivatives, including our compound of interest, has been evaluated in several studies. In vitro assays conducted on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) have shown that these compounds can induce apoptosis and inhibit cell proliferation. For example, one study reported IC50 values ranging from 5 to 20 µM for various thiazole derivatives against cancer cells .
Acetylcholinesterase Inhibition
Given the structural similarities with known acetylcholinesterase inhibitors, this compound may also exhibit inhibitory activity against acetylcholinesterase (AChE). This is particularly relevant in the context of Alzheimer's disease, where AChE inhibitors are sought after for therapeutic purposes. Preliminary docking studies suggest potential binding interactions with the active site of AChE .
Structure-Activity Relationship (SAR)
The biological activity of thiazole-containing compounds can often be correlated with their structural features:
| Substituent | Biological Activity | Remarks |
|---|---|---|
| 3-Bromophenyl | Antimicrobial | Enhances interaction with microbial targets |
| o-Tolylamino | Anticancer | Contributes to apoptosis induction |
| Acrylonitrile moiety | AChE inhibition potential | Similarity to known inhibitors |
This table summarizes key substituents and their contributions to biological activity, highlighting how modifications can enhance or diminish efficacy.
Case Studies
- Antimicrobial Evaluation : A study conducted on a series of thiazole derivatives found that those with electron-withdrawing groups exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their electron-donating counterparts .
- Anticancer Assessment : In vitro studies showed that certain thiazole derivatives led to significant cell cycle arrest in MDA-MB-231 cells, suggesting a mechanism involving disruption of normal cell cycle progression .
- Neuroprotective Effects : Compounds similar in structure have been tested for neuroprotective effects against oxidative stress in neuronal cells, showing promise as potential treatments for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
